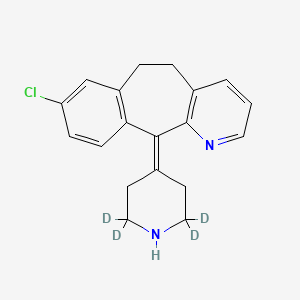

デスロラタジン-d4

概要

説明

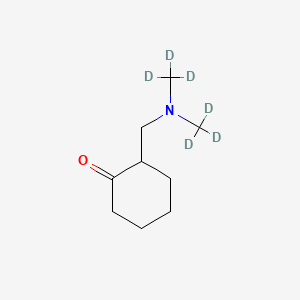

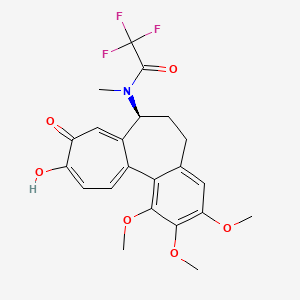

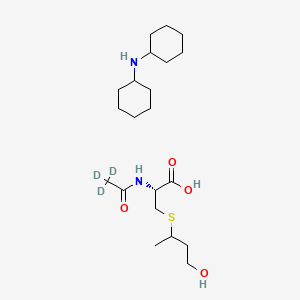

デスロラタジン-d4は、第二世代の抗ヒスタミン薬であるデスロラタジンの同位体標識された形態です。 「d4」の指定は、化合物が重水素で同位体標識されていることを示しています。重水素は水素の安定同位体です。 デスロラタジンは、ヒスタミンH1受容体の選択的拮抗作用のために、アレルギー性鼻炎や慢性特発性蕁麻疹の治療に広く使用されています .

科学的研究の応用

Desloratadine-d4 has several applications in scientific research, particularly in pharmacokinetic and metabolism studies. The presence of deuterium can alter the drug’s metabolic pathways, providing insights into how it is processed in the body. It is also used in bioavailability studies to understand the absorption and distribution characteristics of desloratadine. Additionally, desloratadine-d4 is employed in drug interaction studies to evaluate its potential for interacting with drug-metabolizing enzymes or transporters .

作用機序

デスロラタジン-d4は、デスロラタジンと同様に、ヒスタミンH1受容体を選択的に拮抗することにより効果を発揮します。この作用は、アレルギー反応における主要なメディエーターであるヒスタミンが、消化管、子宮、大血管、気管支平滑筋など、さまざまな組織のH1受容体への結合を阻害します。 ヒスタミンが結合するのを防ぐことで、this compoundは、鼻詰まり、目のかゆみ、かゆみなどの症状を緩和します .

類似の化合物との比較

類似の化合物

ロラタジン: デスロラタジンの親化合物であり、第二世代の抗ヒスタミン薬でもあります。

セチリジン: 同様の特性を持つ別の第二世代の抗ヒスタミン薬。

フェキソフェナジン: 同様の適応症で使用される非鎮静性抗ヒスタミン薬。

レボセチリジン: セチリジンのエナンチオマーで、同様の効力を発揮します。

独自性

This compoundは、重水素で同位体標識されているため、薬物動態研究において独自の利点があります。 重水素標識は、代謝経路を変更し、化合物の安定性を向上させる可能性があり、研究における貴重なツールになります .

Safety and Hazards

Desloratadine-d4 should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Desloratadine-d4, like desloratadine, is expected to interact with histamine H1 receptors . These receptors are widely distributed across immune cell subtypes and regulate numerous cellular functions involved in allergic inflammation and immune modulation . Desloratadine-d4 may also reduce the release of anti-inflammatory cytokines and other mediators involved in the early- and late-phase allergic response .

Cellular Effects

Desloratadine-d4 is likely to have similar cellular effects as desloratadine. Desloratadine has been shown to decrease cell viability of U251 human glioblastoma cell line and primary human glioblastoma cell culture by increasing intracellular reactive oxygen species and caspase activity . It also exerts dual cytotoxic effect inducing both apoptosis- and mTOR/AMPK-dependent cytotoxic autophagy in glioblastoma cells and primary glioblastoma cell culture .

Molecular Mechanism

Desloratadine-d4 is expected to function similarly to desloratadine, which acts as a highly specific, long-acting H1-receptor agonist at its unique receptor . It competes with free histamine for binding at H1-receptors, blocking the action of endogenous histamine and leading to temporary relief of the negative symptoms of allergies .

Temporal Effects in Laboratory Settings

The temporal effects of desloratadine, the parent compound of desloratadine-d4, have been studied. Desloratadine has been shown to provide significant relief of symptoms of allergic rhinitis and urticaria at trough concentrations 24 hours after administration, consistent with its long half-life and prolonged H1 receptor occupancy .

Metabolic Pathways

Desloratadine-d4 is expected to follow similar metabolic pathways as desloratadine. Desloratadine is metabolized to 3-hydroxydesloratadine, involving N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely to be found in areas where histamine H1 receptors are located, such as the plasma membrane of immune cells .

準備方法

合成ルートと反応条件

デスロラタジン-d4の調製には、デスロラタジンの合成、続いて重水素の組み込みが含まれます。デスロラタジンを合成する一般的な方法の1つは、ロラタジンの脱メチル化です。このプロセスには、通常、窒素保護下でアルコール溶媒にロラタジンを溶解し、水酸化カリウムを加えて加熱して還流反応を開始することが含まれます。反応温度は、反応が完了するまで70〜100℃に制御されます。 生成物は次に、酢酸エチル溶媒を使用して抽出され、結晶化および再結晶化して純粋なデスロラタジンを得ます .

工業生産方法

工業的な環境では、this compoundの生産には、共溶媒中の有機酸塩を使用して原料であるデスロラタジンを溶解することが含まれます。次に、混合物を反応させ、得られた溶液を主溶媒に溶解した薬学的アジュバントと混合します。 この方法は、最終製品の高い安定性と純度を保証します .

化学反応の分析

反応の種類

デスロラタジン-d4は、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、その代謝と分解に不可欠です。

一般的な試薬と条件

酸化: デスロラタジンは、制御された条件下で次亜塩素酸ナトリウム(NaClO)などの試薬を使用して酸化できます.

還元: 還元反応には、水素化リチウムアルミニウム(LiAlH4)などの還元剤の使用が含まれる場合があります。

置換: 置換反応は、特定の条件下で求核剤または求電子剤の存在下で発生する可能性があります。

主要な生成物

これらの反応から生成される主な生成物には、6-ヒドロキシデスロラタジン、5-ヒドロキシデスロラタジン、および3-ヒドロキシデスロラタジンなどのヒドロキシル化代謝産物が含まれます .

科学研究への応用

This compoundは、特に薬物動態および代謝研究において、科学研究でいくつかの用途があります。重水素の存在は、薬物の代謝経路を変更し、体がどのように処理されるかについての洞察を提供できます。また、デスロラタジンの吸収と分布の特性を理解するためのバイオアベイラビリティ研究にも使用されます。 さらに、this compoundは、薬物代謝酵素またはトランスポーターとの相互作用の可能性を評価するために、薬物相互作用研究で使用されます .

類似化合物との比較

Similar Compounds

Loratadine: The parent compound of desloratadine, also a second-generation antihistamine.

Cetirizine: Another second-generation antihistamine with similar properties.

Fexofenadine: A non-sedating antihistamine used for similar indications.

Levocetirizine: An enantiomer of cetirizine with similar efficacy.

Uniqueness

Desloratadine-d4 is unique due to its isotopic labeling with deuterium, which provides distinct advantages in pharmacokinetic studies. The deuterium labeling can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in research .

特性

IUPAC Name |

13-chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUOIFJMECXRGI-MKQHWYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661893 | |

| Record name | 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381727-29-3 | |

| Record name | 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the significance of using Desloratadine-d4 in the LC-MS/MS method for analyzing Desloratadine and its metabolite?

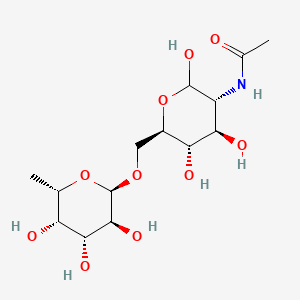

A1: Desloratadine-d4 serves as an internal standard in the LC-MS/MS method described in the research paper []. An internal standard is a compound that is chemically similar to the analyte of interest but differs slightly in isotopic composition, typically containing heavy isotopes like deuterium. In this case, Desloratadine-d4 is used to account for variations during sample preparation and ionization in the mass spectrometer. By comparing the signal ratios of the analyte (Desloratadine and 3-hydroxy Desloratadine) to the internal standard (Desloratadine-d4 and 3-Hydroxy Desloratadine-D4), researchers can achieve more accurate and reliable quantification of these compounds in human plasma [].

Q2: How does the use of Desloratadine-d4 contribute to the validation parameters of the analytical method?

A2: The incorporation of Desloratadine-d4 as an internal standard directly enhances the validity and reliability of the LC-MS/MS method. By mitigating variations arising from sample processing and ionization, it contributes to improved accuracy and precision values for the assay. The research paper demonstrates that the method, utilizing Desloratadine-d4, achieves impressive accuracy and precision values, fulfilling the stringent requirements for bioanalytical method validation []. This underscores the importance of Desloratadine-d4 in ensuring the robustness and confidence in the quantitative analysis of Desloratadine and its metabolite in biological samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)

![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)